REACTION_CXSMILES
|
[C:1]([CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([OH:16])[CH:9]=1)C(O)=O)#[N:2].N1C2C(=CC=CC=2)C=CC=1.C(=O)=O>>[OH:16][C:10]1[CH:9]=[C:8]([CH2:7][CH2:3][C:1]#[N:2])[CH:13]=[CH:12][C:11]=1[O:14][CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)O)CC1=CC(=C(C=C1)OC)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round bottom flask equipped with a magnetic stirrer, cold water condenser, CO2 outlet
|
Type
|
ADDITION
|
Details
|
bubbler, and a heated oil bath was charged with 14.9 g
|
Type
|
CUSTOM
|
Details
|
temperature of 150°-155°C
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
For workup, the cooled mixture was treated with 500 ml
|
Type
|
EXTRACTION
|
Details
|
of 1N HCl and extracted thoroughly with several portions of ether totalling 350 ml
|
Type
|
WASH
|
Details
|
The ether was washed with water (1 × 100 ml.), saturated NaHCO3 (4 × 50 ml.), brine (1 × 100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Concentration of the ether solution gave 8.3 g
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1OC)CCC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |